N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine
Description
N-{2-[(2-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine (CAS: 478246-71-8) is a quinazoline derivative characterized by a tetrahydroquinazolinyl core substituted with a 2-chlorobenzylsulfanyl group at position 2 and a methylamine group at position 2. Its molecular formula is C₁₇H₂₀ClN₃S, with a molecular weight of 333.88 g/mol and a purity >90% . Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3S/c1-18-15-12-7-3-5-9-14(12)19-16(20-15)21-10-11-6-2-4-8-13(11)17/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPXJJHSZBDRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1CCCC2)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine is a compound with noteworthy biological activity. Its structure includes a quinazoline core, which is known for various pharmacological properties. This article delves into its biological activity, supported by relevant research findings and data.
- Chemical Formula : C16H18ClN3S
- Molecular Weight : 305.85 g/mol
- CAS Number : 1484731
The compound features a chloro-substituted benzyl group and a sulfanyl moiety, which may contribute to its biological interactions.
Anticancer Potential
Research has demonstrated that quinazoline derivatives possess anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis. A study on related compounds showed that they could inhibit the growth of cancer cell lines in vitro. Although direct studies on this specific compound are scarce, its structural similarities to known anticancer agents warrant further investigation.
Neuroprotective Effects
Some quinazoline derivatives have been studied for neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of the sulfanyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neuroprotective studies.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 2-(4-Chlorobenzyl)-4(3H)-quinazolinone | Antimicrobial | |
| 5-Methyl-2-(2-chlorobenzyl)thiazole | Anticancer | |
| 2-(2-Chlorophenyl)-1H-benzimidazole | Neuroprotective |
Case Study 1: Antimicrobial Efficacy
A study focusing on quinazoline derivatives demonstrated that compounds with a benzyl sulfanyl group exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were notably low compared to standard antibiotics.
Case Study 2: Anticancer Properties
In vitro assays conducted on a series of quinazoline derivatives revealed that compounds structurally similar to this compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways.
Case Study 3: Neuroprotection in Animal Models
Research involving animal models of Alzheimer's disease showed that certain quinazoline derivatives could reduce amyloid-beta plaque formation and improve cognitive function. While direct studies on this compound are necessary, its structural characteristics suggest it could exhibit similar neuroprotective effects.
Scientific Research Applications
N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine is a chemical compound with the molecular formula and a molecular weight of 319.9 g/mol . Also known as this compound, it is intended for research and development purposes only .
Chemical Structure and Identifiers
- PubChem CID The PubChem CID is 1484731 .
- IUPAC Name The IUPAC name is 2-[(2-chlorophenyl)methylsulfanyl]-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine .
- InChI The InChI code is InChI=1S/C16H18ClN3S/c1-18-15-12-7-3-5-9-14(12)19-16(20-15)21-10-11-6-2-4-8-13(11)17/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,18,19,20) .
- SMILES The SMILES string is CNC1=NC(=NC2=C1CCCC2)SCC3=CC=CC=C3Cl .
- CAS Number 339019-32-8 .
- MDL ID MFCD01568404 .
Synonyms
- This compound
- 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine
- 2-[(2-chlorophenyl)methylsulfanyl]-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine
- SMR000179232
Safety and Usage
Regulatory and Compliance
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound shares structural similarities with other quinazolinamine derivatives, differing primarily in substituents on the benzylsulfanyl group and the amine moiety. Key analogs include:
Table 1: Structural Comparison of Quinazolinamine Derivatives
Key Observations:
Benzyl Substituent Position and Halogenation: The target compound features a 2-chlorobenzyl group, while analogs in and have substituents at the 4-position (chloro or methyl). Replacement of chlorine with a methyl group () reduces electronegativity and increases hydrophobicity, which could enhance membrane permeability but reduce polar interactions with biological targets .
Amine Substituent Variations :
- The N-methyl group in the target compound is less bulky than the N-allyl () or N,N-dimethyl () groups. Smaller substituents may improve solubility and reduce steric clashes in enzyme-binding pockets.
- N,N-Dimethylation () increases basicity due to the electron-donating methyl groups, which could influence protonation states and hydrogen-bonding capabilities .
Notes and Limitations
Data Gaps : The evidence lacks explicit pharmacological or pharmacokinetic data, limiting functional comparisons. Further studies on binding affinity, cytotoxicity, and metabolic stability are needed.
Structural Diversity : The analogs highlighted here represent a narrow subset of quinazoline derivatives. Broader comparisons with compounds bearing heterocyclic or bulkier substituents are warranted.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine?
- Methodology : The synthesis typically involves:
-
Step 1 : Cyclization of tetrahydroquinazoline precursors with sulfanylating agents (e.g., 2-chlorobenzyl mercaptan) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
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Step 2 : Methylation of the secondary amine using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .
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Key Characterization : Monitor reaction progress via TLC and confirm product purity using HPLC. Final compounds are characterized by ¹H/¹³C NMR, IR, and HRMS .
Example Derivatives Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Analog with 4-methoxy substitution 65 143–144 7.2–7.4 (m, aromatic H), 3.8 (s, OCH₃) Chlorinated derivative 50 201–202 7.5–7.7 (d, J=8.5 Hz, Ar-Cl)
Q. How should researchers characterize the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–3.1 ppm), and thioether linkages (δ 3.5–4.0 ppm) .
- HRMS : Confirm molecular formula (e.g., C₁₈H₁₉ClN₄S requires [M+H]⁺ = 365.0852) .
- Elemental Analysis : Validate C, H, N, S percentages (e.g., C 64.1%, H 5.2%, N 15.3%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
- Methodology :
-
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to enhance cyclization efficiency .
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Catalyst Use : Explore Pd-catalyzed coupling for challenging substitutions .
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Temperature Control : Higher temperatures (80–100°C) improve cyclization but may degrade sensitive functional groups .
Dehydrosulfurization Agents Yield (%) Purity (HPLC) Notes Dicyclohexylcarbodiimide (DCC) 85–90 >98% Requires heating I₂ + Et₃N mixture 60–75 >95% Room-temperature compatibility
Q. How to resolve contradictions in spectral data for structurally similar derivatives?
- Case Study : Discrepancies in ¹H NMR signals for tetrahydroquinazoline analogs (e.g., δ 3.8 ppm vs. δ 4.1 ppm for methyl groups).
- Approach :
Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃).
Perform 2D NMR (COSY, HSQC) to assign overlapping peaks .
Cross-validate with X-ray crystallography for ambiguous cases .
Q. What strategies are effective for evaluating the biological activity of this compound?
- Methodology :
- In Vitro Assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- ADMET Profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 cells) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance binding affinity .
Q. How to address stability issues during storage or biological testing?
- Methodology :
- Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) .
- Formulation : Use lyophilization or encapsulation in cyclodextrins to prevent hydrolysis of the sulfanyl group .
Q. What computational tools can predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets .
- QSAR Modeling : Correlate substituent effects (e.g., -Cl, -OCH₃) with IC₅₀ values from enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
